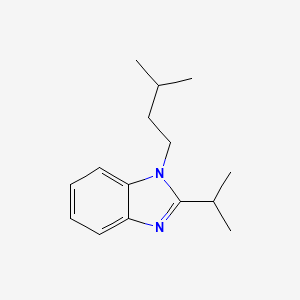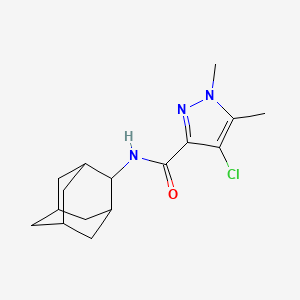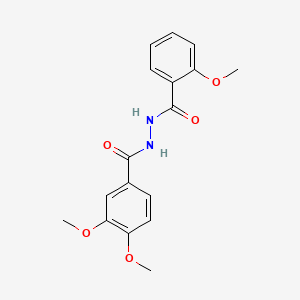![molecular formula C16H11N3OS2 B5756205 N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, also known as TB5-0806, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to protect against neuronal damage and improve cognitive function.
Mechanism of Action
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide induces apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In diabetes, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). In neurodegenerative disorders, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide protects against neuronal damage by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting oxidative stress.
Biochemical and Physiological Effects
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to decreased cell proliferation and survival. In diabetes, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide improves glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In neurodegenerative disorders, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide protects against neuronal damage by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide research. One area of interest is the development of novel analogs of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide in different disease models and to identify potential biomarkers for patient stratification and personalized treatment.
Synthesis Methods
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminobenzimidazole and 2-thienylboronic acid. The final step involves the reaction of the resulting intermediate with thiourea to yield N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide.
properties
IUPAC Name |
N-(2-thiophen-2-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h1-9H,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFEKABXPDHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)
